molecular formula C12H14N2O B12826511 1-Ethyl-5-methyl-4-phenylimidazolin-2-one

1-Ethyl-5-methyl-4-phenylimidazolin-2-one

Cat. No.: B12826511
M. Wt: 202.25 g/mol
InChI Key: SIZFQJIWCVIAHN-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-phenylimidazolin-2-one is an organic compound with the molecular formula C12H14N2O It belongs to the class of imidazolinones, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-5-methyl-4-phenylimidazolin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-ethyl-N’-methyl-N-phenylurea with an appropriate reagent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the following steps:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction: Conducting the cyclization reaction in a controlled environment.

    Purification: Using techniques such as crystallization or chromatography to purify the product.

    Quality Control: Testing the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-methyl-4-phenylimidazolin-2-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can yield different imidazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the imidazolinone ring is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazolone derivatives, while reduction can produce various imidazoline compounds.

Scientific Research Applications

1-Ethyl-5-methyl-4-phenylimidazolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-4-phenylimidazolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-phenylimidazolin-2-one: Lacks the methyl group at the 5-position.

    1-Methyl-5-phenylimidazolin-2-one: Lacks the ethyl group at the 1-position.

    4-Phenylimidazolin-2-one: Lacks both the ethyl and methyl groups.

Uniqueness

1-Ethyl-5-methyl-4-phenylimidazolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the phenyl ring, provides distinct steric and electronic properties that differentiate it from other imidazolinones.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethyl-4-methyl-5-phenyl-4H-imidazol-2-one

InChI

InChI=1S/C12H14N2O/c1-3-14-9(2)11(13-12(14)15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

SIZFQJIWCVIAHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(=NC1=O)C2=CC=CC=C2)C

Origin of Product

United States

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